Biochemical Potency Profile Against Wild-Type and Mutant RAF Kinases
In a standardized biochemical kinase assay using ATP at 1 mM, methyl N-[6-[2-(5-chloro-2-methylphenyl)-1-hydroxy-3-oxoisoindol-1-yl]-1H-benzimidazol-2-yl]carbamate exhibits IC50 values of 2.6 nM against CRAF, 4.5 nM against wild-type BRAF, and 6 nM against BRAF V600E . This contrasts with other pan-RAF inhibitors: LY3009120 displays IC50s of 15 nM (CRAF), 9.1 nM (BRAF WT), and 5.8 nM (BRAF V600E) [1]; CCT196969 exhibits IC50s of 10 nM (CRAF), 100 nM (BRAF WT), and 40 nM (BRAF V600E) [2]; Belvarafenib shows IC50s of 2 nM (CRAF), 41 nM (BRAF WT), and 7 nM (BRAF V600E) ; RAF709 demonstrates IC50s of 0.5 nM (CRAF) and 0.4 nM (BRAF) ; and KIN-2787 yields IC50s ranging from 0.06 to 3.46 nM across RAF isoforms [3].
| Evidence Dimension | Biochemical IC50 (nM) against CRAF, BRAF WT, and BRAF V600E |
|---|---|
| Target Compound Data | CRAF: 2.6 nM; BRAF WT: 4.5 nM; BRAF V600E: 6 nM |
| Comparator Or Baseline | LY3009120: CRAF 15 nM, BRAF WT 9.1 nM, BRAF V600E 5.8 nM; CCT196969: CRAF 10 nM, BRAF WT 100 nM, BRAF V600E 40 nM; Belvarafenib: CRAF 2 nM, BRAF WT 41 nM, BRAF V600E 7 nM; RAF709: CRAF 0.5 nM, BRAF 0.4 nM; KIN-2787: RAF1/BRAF/ARAF 0.06-3.46 nM |
| Quantified Difference | Target compound shows 4.8–5.8-fold greater CRAF potency than LY3009120, but 3.8-fold lower CRAF potency than RAF709; 2–22-fold greater BRAF WT potency than Belvarafenib and CCT196969, respectively. |
| Conditions | Biochemical kinase assay with 1 mM ATP |
Why This Matters
This potency profile uniquely balances low-nanomolar inhibition across all three RAF targets without extreme bias toward a single isoform, which may be advantageous for experimental models requiring pan-RAF suppression without the paradoxical pathway activation associated with BRAF-selective inhibitors.
- [1] MedChemExpress. LY3009120 (DP-4978) Product Datasheet. IC50 values: CRAF 15 nM, BRAF WT 9.1 nM, BRAF V600E 5.8 nM. View Source
- [2] Adooq Bioscience. CCT196969 Datasheet. IC50 values: CRAF 0.01 µM, BRAF 0.1 µM, BRAF V600E 0.04 µM. View Source
- [3] Timple N, et al. The next-generation pan-RAF inhibitor, KIN-2787, is active in class II and class III BRAF mutant models. J Clin Oncol. 2021;39(15_suppl):3102. View Source
